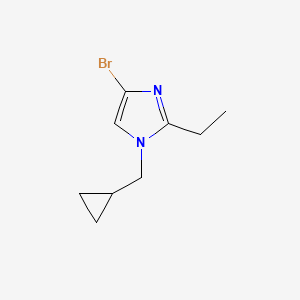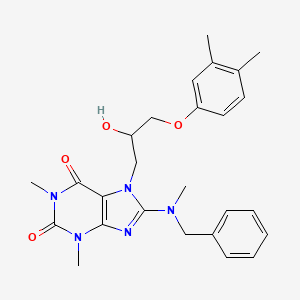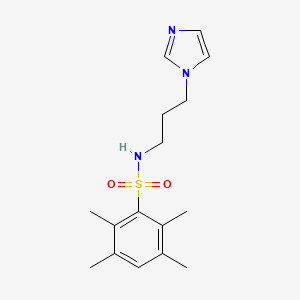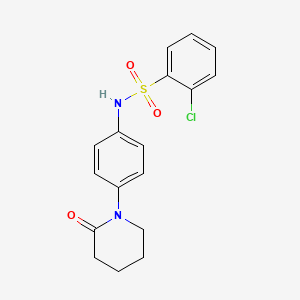
(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(2,5-dimethylfuran-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a useful research compound. Its molecular formula is C17H22N4O3 and its molecular weight is 330.388. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Analysis and Synthesis
The study of complex molecules often involves the synthesis and structural determination of related compounds. For instance, research on the synthesis of pyrrolidines with varied configurations through 1,3-dipolar cycloadditions to sugar-derived enones shows the versatility of pyrrolidine derivatives in organic synthesis (Oliveira Udry, Repetto, & Varela, 2014). Similarly, the creation of mononuclear Re(I) complexes derived from pyrroline-pyrazolyl-pyridazine demonstrates the structural complexity and potential for further applications in catalysis and material science (Saldías, Palominos, Pizarro, & Vega, 2020).
Antimicrobial and Antimycobacterial Activities
Compounds containing pyrazinone structures have been evaluated for their antimicrobial and antimycobacterial activities, indicating the potential of these molecules in developing new therapeutic agents. For example, nicotinic acid hydrazide derivatives exhibit antimycobacterial activity, highlighting the importance of structural modifications for enhancing biological activity (R.V.Sidhaye, A.E.Dhanawade, K.Manasa, & G.Aishwarya, 2011).
Catalytic and Fluorescence Properties
The study of molecules with pyrazinone and pyrrolidinone structures has led to insights into their catalytic and fluorescence properties. For instance, the synthesis of napthyl-pyrazole Mn(II) complex reveals its catalytic promiscuity and potential for biochemical reactions (Jana, Brandão, Jana, Jana, Mondal, Bera, Santra, Mahapatra, & Bera, 2019). Additionally, certain pyran derivatives exhibit fluorescence, indicating their potential application in material science for developing fluorescent materials (Mizuyama, Murakami, Nakatani, Kuronita, Kohra, Ueda, Hiraoka, & Tominaga, 2008).
Propriétés
IUPAC Name |
[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-11-7-14(12(2)23-11)17(22)21-6-5-13(10-21)24-16-9-18-8-15(19-16)20(3)4/h7-9,13H,5-6,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAHRRSAKAWMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(C2)OC3=NC(=CN=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
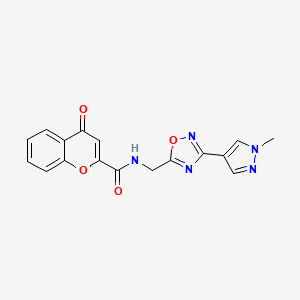
![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2746735.png)
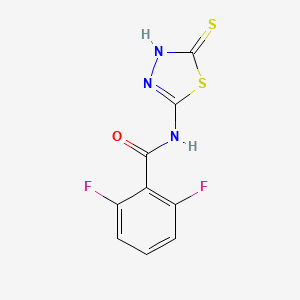
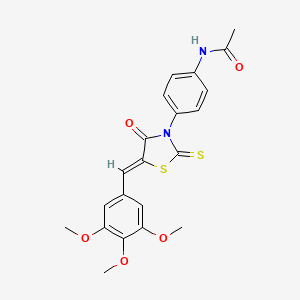
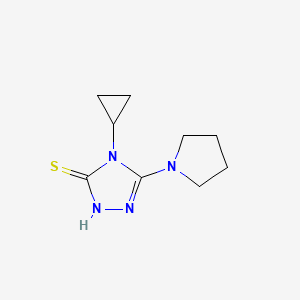
![1,7-dihexyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dio ne](/img/structure/B2746742.png)

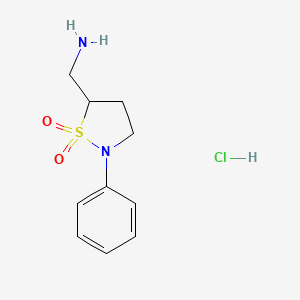
![2-[[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2746748.png)
